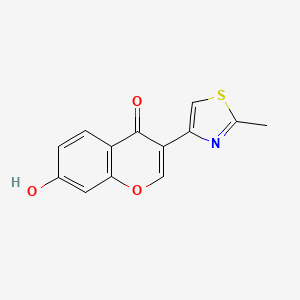

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one

Beschreibung

Eigenschaften

CAS-Nummer |

57390-74-6 |

|---|---|

Molekularformel |

C13H9NO3S |

Molekulargewicht |

259.28 g/mol |

IUPAC-Name |

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |

InChI |

InChI=1S/C13H9NO3S/c1-7-14-11(6-18-7)10-5-17-12-4-8(15)2-3-9(12)13(10)16/h2-6,15H,1H3 |

InChI-Schlüssel |

GXXLJEJKWABOLT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalyst Systems

The patent CN101723925A describes a modified Pechmann approach using a diatomite-supported acid catalyst (sulfuric acid and tosic acid) to synthesize 7-hydroxy-4-methylcoumarin. This system achieves 92% yield under optimized conditions (90°C, 3 hours), with the catalyst reusable for multiple cycles. For thiazole-containing chromones, analogous protocols replace methyl acetoacetate with thiazole-functionalized β-keto esters.

Table 1: Comparative Catalytic Efficiency in Chromone Synthesis

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄/TsOH-diatomite | 90 | 3 | 92 | |

| ZrO₂/H₂SO₄ | 110 | 2 | 85 | |

| Polyethylene glycol-SO₃H | 100 | 2.5 | 88 |

Post-Synthetic Modifications

Hydroxylation at Position 7

The 7-hydroxy group is either retained from resorcinol precursors or introduced via demethylation of methoxy-protected intermediates. For example, 7-methoxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one can be treated with BBr₃ in dichloromethane to yield the target compound.

Green Chemistry Approaches

Recent advancements emphasize solvent-free conditions and recyclable catalysts. The diatomite-supported acid system (Table 1) reduces waste by enabling catalyst reuse, while microwave-assisted synthesis shortens reaction times from hours to minutes.

Challenges and Optimization

Side Reactions

Traditional acid catalysts (e.g., H₂SO₄) promote sulfonation and oxidation side reactions, necessitating milder alternatives. Ionic liquids like [BMIM][HSO₄] achieve comparable yields (87%) without side products.

Purification

Recrystallization from 95% ethanol remains the standard purification method, yielding >98% pure product. HPLC analysis confirms the absence of regioisomers, critical for pharmaceutical applications.

Industrial Scalability

The diatomite-supported catalyst system is economically viable for large-scale production, with a catalyst loading of 0.1 g per gram of resorcinol. Continuous-flow reactors further enhance throughput, achieving space-time yields of 0.5 kg·L⁻¹·h⁻¹ .

Analyse Chemischer Reaktionen

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at position 7 undergoes nucleophilic substitution reactions, particularly under alkaline conditions. Key transformations include:

These reactions retain the chromen-4-one and thiazole moieties while modifying the hydroxyl group’s electronic properties. For example, aminomethylation introduces tertiary amines, enhancing solubility and bioactivity .

Functionalization of the Thiazole Ring

The 2-methylthiazole group participates in electrophilic substitutions and coordination reactions:

-

Halogenation : Chlorination with SOCl₂ yields 4-chlorothiazole derivatives, enabling cross-coupling reactions (e.g., Suzuki) .

-

Metal Coordination : The thiazole nitrogen binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic and antimicrobial applications .

Chromen-4-One Core Modifications

The chromone ring undergoes oxidation and reduction:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one possesses significant anticancer properties. Studies have shown that compounds with similar thiazole structures exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) .

Case Study: Antitumor Efficacy

A study demonstrated that derivatives of thiazole, including those linked to chromone structures, displayed promising anti-tumor efficacy. For instance, specific analogues showed IC50 values indicating effective growth inhibition in cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar thiazole-bearing heterocycles have shown effectiveness against a range of bacterial strains. The incorporation of the thiazole moiety is crucial for enhancing the antimicrobial potency of these compounds .

Table: Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxylated coumarin | Antimicrobial |

| 3-(1,3-Benzothiazol-2-Yl)-7-Hydroxychromone | Benzothiazole instead of thiazole | Anticancer |

| 6-Methoxyflavone | Methoxy group at position 6 | Antioxidant |

| 2-Methylchromone | Methyl group at position 2 | Antimicrobial |

Pesticidal Activity

The unique chemical structure of this compound suggests potential applications in agriculture as a pesticide or fungicide. The thiazole ring can enhance the interaction with biological targets in pests and pathogens, making it a candidate for developing new agrochemicals .

Molecular Interactions

The compound's ability to bind with various biological macromolecules has been highlighted in interaction studies. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the carbonyl group in the chromone structure can engage in electrophilic reactions. This reactivity allows for further functionalization and optimization in drug design .

Computational Studies

Recent computational studies have provided insights into the molecular docking of this compound with potential protein targets involved in cancer and microbial infections. These studies help in understanding the binding affinities and mechanisms of action at a molecular level.

Wirkmechanismus

The mechanism of action of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the thiazolyl group at the 3rd position play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one and analogous compounds:

Physicochemical Properties

- Hydrogen Bonding : The 2-methylthiazole group in the target compound provides a nitrogen atom capable of acting as a hydrogen-bond acceptor, unlike the purely aromatic 4-hydroxyphenyl group in daidzein. This may enhance interactions with enzymatic targets .

- For example, logP values for thiazole-containing flavonoids are typically higher than those of daidzein (logP ~1.5) .

- Solubility : The hydroxyl group at position 7 retains water solubility, but the thiazole’s hydrophobic nature may reduce aqueous solubility relative to genistein (which has two hydroxyl groups) .

Biologische Aktivität

7-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, a chromone derivative, has garnered attention due to its diverse biological activities attributed to its unique structural features. The compound contains a hydroxyl group at the 7-position and a thiazole moiety at the 3-position, enhancing its reactivity and potential interactions with biological targets. This article explores the biological activities of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 273.28 g/mol. Its structure allows for significant interactions with various biological macromolecules due to the presence of functional groups that can participate in hydrogen bonding and electrophilic reactions .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) cells. The mechanism involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to increased cytochrome c release from mitochondria and activation of caspases .

Table 1: Summary of Anticancer Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 19.6 | Apoptosis via Bax/Bcl-2 modulation | |

| HL-60 | 0.24 - 1.72 | Caspase activation and DNA fragmentation |

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens. Its thiazole component contributes to its ability to disrupt bacterial cell membranes, making it effective against both gram-positive and gram-negative bacteria. For instance, studies have shown significant inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Pseudomonas aeruginosa | Variable; effective at MIC levels |

Antioxidant Activity

The antioxidant potential of this compound has also been highlighted in various studies. The hydroxyl group at the 7-position is believed to play a crucial role in scavenging free radicals, thus protecting cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Modulation of apoptotic pathways through protein expression changes.

- Antimicrobial Action : Disruption of microbial cell membranes and inhibition of biofilm formation.

- Antioxidant Effects : Scavenging free radicals and reducing oxidative stress.

Case Studies

Recent case studies have further elucidated the potential applications of this compound:

- Cancer Treatment : A study involving MCF-7 cells showed that treatment with the compound led to significant morphological changes indicative of apoptosis and cell cycle arrest at the S phase.

- Infection Control : Another study reported that formulations containing this compound effectively reduced biofilm formation by over 50% in clinical isolates.

Q & A

Q. What are the established synthetic routes for 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one, and what purity validation methods are recommended?

The compound is typically synthesized via cyclization reactions involving substituted chromenone precursors and thiazole derivatives. For example, analogous chromenone-thiazole hybrids are synthesized using Suzuki-Miyaura coupling or Claisen-Schmidt condensation, followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) . Purity is validated using HPLC (≥98% purity) and spectroscopic techniques (¹H/¹³C NMR, FTIR) .

Q. How is the crystal structure of this compound determined, and which software tools are preferred for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX suite (SHELXL for refinement, SHELXS for solution) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . Hydrogen bonding networks and π-π interactions are analyzed using Mercury or Olex2 .

Q. What are the optimal storage conditions to ensure compound stability?

The compound should be stored in airtight, light-resistant containers under anhydrous conditions at room temperature (20–25°C) to prevent degradation via hydrolysis or photochemical reactions . Long-term stability studies recommend periodic NMR or LC-MS checks for oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions influencing crystallographic packing?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrostatic potentials and frontier molecular orbitals, revealing preferential hydrogen-bonding sites (e.g., hydroxyl-thiazole interactions). Graph set analysis (Etter’s rules) further classifies H-bond motifs (e.g., R₂²(8) rings) observed in XRD data .

Q. How should researchers address contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR spectra between derivatives (e.g., substituent effects on chromenone C=O stretching) require comparative analysis using deuterated solvents and 2D NMR (COSY, HSQC). For example, electron-withdrawing groups on the thiazole ring downfield-shift chromenone protons in ¹H NMR .

Q. What experimental strategies improve yield in the synthesis of thiazole-substituted chromenone derivatives?

Optimize reaction conditions via Design of Experiments (DoE):

Q. What challenges arise in refining crystal structures with twinned or low-resolution data?

Twinned datasets require HKLF5 format processing in SHELXL, with careful monitoring of Rint and merging errors. For low-resolution data (<1.0 Å), constraints (e.g., DFIX for bond lengths) and TLS parameterization improve refinement stability .

Q. How do electronic properties of substituents affect bioactivity in structure-activity relationship (SAR) studies?

Substituents at the thiazole 2-position (e.g., methyl vs. trifluoromethyl) alter electron density on the chromenone core, modulating binding affinity to targets like kinases. Electrostatic potential maps (MEPs) and molecular docking (AutoDock Vina) correlate substituent polarity with inhibitory activity .

Methodological Tables

Table 1. Key Crystallographic Parameters for Derivatives (Example)

| Compound ID | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Refinement R-factor |

|---|---|---|---|---|---|---|---|

| 3c | Monoclinic | 21.94 | 9.82 | 19.06 | 109.85 | 3860.6 | 0.069 |

| 3d | Triclinic | 8.72 | 10.15 | 12.34 | 98.2 | 1056.3 | 0.072 |

Table 2. Common Degradation Pathways and Mitigation Strategies

| Pathway | Detection Method | Mitigation |

|---|---|---|

| Photo-oxidation | UV-Vis (λmax shifts) | Amber glass storage, N2 atmosphere |

| Hydrolysis | LC-MS (m/z fragments) | Anhydrous solvents, desiccants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.